FA-Met-OH

Epigenetics Cancer Biology Enzyme Inhibition

FA-Met-OH is a chiral L-methionine derivative with a conjugated furan acrylate moiety, offering unmatched specificity as a stereospecific substrate for aminoacylase I characterization and as a small-molecule probe for HDAC6 inhibition (Kd=5.4 µM). Unlike generic N-acyl amino acids, its unique structure enables precise kinetic measurements and reliable target engagement. For peptide synthesis, BOP-mediated coupling delivers up to 90% yield—far surpassing traditional carbodiimide methods—making it a cost-effective, high-performance building block for complex molecule construction.

Molecular Formula C12H15NO4S
Molecular Weight 269.32
CAS No. 261179-09-3
Cat. No. B613177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFA-Met-OH
CAS261179-09-3
Molecular FormulaC12H15NO4S
Molecular Weight269.32
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)C=CC1=CC=CO1
InChIInChI=1S/C12H15NO4S/c1-18-8-6-10(12(15)16)13-11(14)5-4-9-3-2-7-17-9/h2-5,7,10H,6,8H2,1H3,(H,13,14)(H,15,16)/b5-4+/t10-/m0/s1
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FA-Met-OH (CAS 261179-09-3) Technical Specifications and Procurement Baseline for Research Laboratories


FA-Met-OH (CAS 261179-09-3), also known as N-α-[3-(2-Furyl)acryloyl]-L-methionine, is a synthetic, chiral L-methionine derivative featuring a conjugated furan acrylate moiety [1]. Its molecular formula is C12H15NO4S, with a molecular weight of 269.32 g/mol and a reported melting point of 182 °C . It is widely utilized as a versatile building block in peptide synthesis and a specialized substrate in enzymatic studies .

FA-Met-OH (CAS 261179-09-3): Rationale Against In-Class Substitution for Specialized Research


The unique combination of a chiral L-methionine backbone and an electron-rich furan acrylate group endows FA-Met-OH with distinct reactivity and biological recognition profiles. This prevents its simple replacement by other N-acyl amino acids or furan derivatives, which lack the specific stereochemistry, hydrogen-bonding capabilities, and metabolic pathway integration [1]. Consequently, substitution with an analog can lead to failed syntheses, incorrect enzyme kinetics, or loss of bioactivity in defined assays [2].

FA-Met-OH (CAS 261179-09-3): A Quantitative Evidence Guide for Differentiated Performance


FA-Met-OH vs. For-Met-OH: Divergent Affinity for Histone Deacetylase 6 (HDAC6)

FA-Met-OH demonstrates moderate affinity for HDAC6 with a reported Kd of 5.4 µM [1]. In contrast, a close structural analog, For-Met-OH (N-formyl-L-methionine), exhibits negligible affinity for the same target. This difference highlights the critical role of the furan acrylate group in molecular recognition and target binding, making FA-Met-OH a distinct candidate for studies where HDAC6 interaction is a key parameter.

Epigenetics Cancer Biology Enzyme Inhibition

FA-Met-OH as a Specific Substrate for N-Acylamino Acid Racemase (NAAAR)

FA-Met-OH serves as a defined substrate for specific acylases/racemases, undergoing stereoselective hydrolysis to yield L-methionine and 3-(2-furyl)acrylate [1]. This specific enzymatic cleavage is not observed with simpler N-acetyl-L-methionine, which is hydrolyzed by a broader range of less specific aminoacylases. This high specificity positions FA-Met-OH as a superior probe for characterizing the activity and stereoselectivity of N-acylamino acid racemases and related enzymes.

Enzymology Amino Acid Metabolism Biocatalysis

Optimized Synthesis of FA-Met-OH via BOP-Mediated Coupling Achieves High Yield

The synthesis of FA-Met-OH has been optimized using the BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) coupling reagent, achieving a high chemical yield of up to 90% [1]. This stands in contrast to the lower yields (typically <70%) and more complex purification often associated with traditional carbodiimide-based coupling methods (e.g., DCC/HOBt) for synthesizing similar conjugated amino acid derivatives. The BOP method's efficiency underscores FA-Met-OH's accessibility as a high-purity reagent.

Peptide Synthesis Synthetic Methodology Building Blocks

FA-Met-OH (CAS 261179-09-3): Evidence-Based Research and Industrial Application Scenarios


Enzymology: Substrate for N-Acylamino Acid Racemase (NAAAR) Activity Assays

Use FA-Met-OH as a defined, stereospecific substrate for characterizing aminoacylase I (EC 3.5.1.14) activity and stereoselectivity [1]. Its specific hydrolysis to L-methionine and 3-(2-furyl)acrylate allows for precise kinetic measurements, offering a clear advantage over less specific N-acetyl amino acid substrates [1].

Epigenetics: Chemical Probe for Histone Deacetylase 6 (HDAC6) Binding Studies

Employ FA-Met-OH as a small-molecule probe in HDAC6 inhibition studies, based on its reported binding affinity (Kd = 5.4 µM) [2]. This application is distinct from the use of N-formyl-methionine (For-Met-OH), which does not bind to this target, making FA-Met-OH the compound of choice for investigating furan-containing chemotypes in HDAC inhibition [2].

Synthetic Chemistry: Precursor for High-Yield Peptide and Amino Acid Derivative Synthesis

Utilize FA-Met-OH as a high-yielding building block in peptide synthesis, leveraging the efficient BOP-mediated coupling method that provides yields up to 90% [3]. Its superior yield profile compared to analogs synthesized via traditional carbodiimide methods makes it a more cost-effective and reliable choice for constructing complex molecules [3].

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